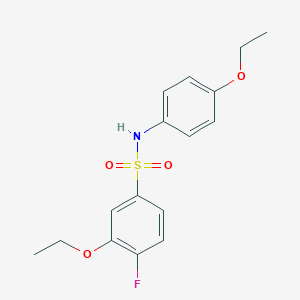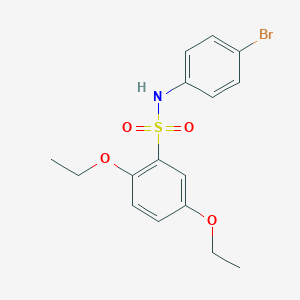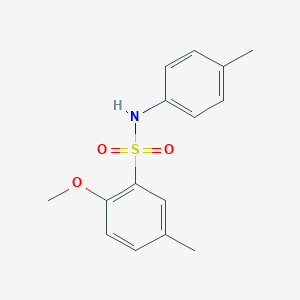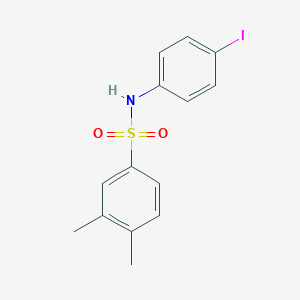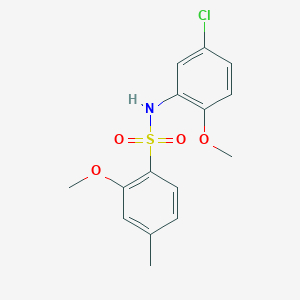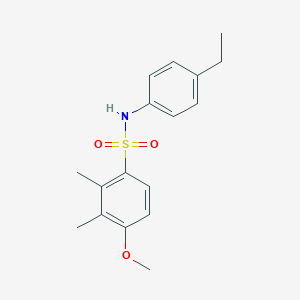
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. Rho GTPases are a family of intracellular signaling proteins that play a critical role in regulating cell morphology, motility, and division. Dysregulation of Rho GTPases has been linked to a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. EHT 1864 has emerged as a promising therapeutic agent for the treatment of these diseases due to its ability to selectively inhibit Rho GTPase activity.
Wirkmechanismus
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 selectively inhibits the activity of Rho GTPases by binding to their active form and preventing them from interacting with downstream effector proteins. This leads to a disruption of the signaling pathways that regulate cell morphology, motility, and division. By inhibiting Rho GTPase activity, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to have a variety of biochemical and physiological effects in different disease models. In cancer models, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to inhibit tumor cell migration and invasion by reducing the activity of Rho GTPases. In cardiovascular disease models, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to improve cardiac function by reducing inflammation and oxidative stress. In neurological disorder models, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to improve motor function by reducing inflammation and demyelination.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for Rho GTPases, which allows for specific targeting of these proteins. It has been extensively studied in various disease models, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. It has not been extensively tested in human clinical trials, which limits its potential for clinical translation. It also has potential off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864. One direction is to further investigate its potential therapeutic applications in different disease models. Another direction is to optimize its pharmacological properties, such as solubility and bioavailability, to improve its potential for clinical translation. Additionally, future research could focus on identifying potential off-target effects of N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 and developing strategies to mitigate these effects. Overall, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has emerged as a promising therapeutic agent for the treatment of various diseases, and further research is needed to fully understand its potential.
Synthesemethoden
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 can be synthesized using a two-step process. In the first step, 2,3,4-trimethylbenzenesulfonyl chloride is reacted with 2-ethoxyaniline to form N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide. In the second step, the product is purified using column chromatography to obtain pure N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to inhibit tumor cell migration and invasion, which are critical steps in cancer metastasis. In cardiovascular disease research, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In neurological disorder research, N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide 1864 has been shown to improve motor function and reduce inflammation in animal models of multiple sclerosis.
Eigenschaften
Molekularformel |
C17H21NO3S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-5-21-16-9-7-6-8-15(16)18-22(19,20)17-11-10-12(2)13(3)14(17)4/h6-11,18H,5H2,1-4H3 |
InChI-Schlüssel |
QFRPFTOLJNKZAW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C(=C(C=C2)C)C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C(=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
